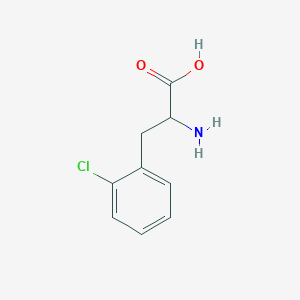

2-chloro-3-phenyl-DL-alanine

Description

Contextual Significance in Amino Acid Chemistry and Analogue Development

The significance of 2-Amino-3-(2-chlorophenyl)propanoic acid is rooted in the broader field of amino acid analogue development. The introduction of modifications to the side chains of natural amino acids allows for the systematic alteration of properties such as hydrophobicity, electronic distribution, and steric bulk. Halogenation, in particular, has proven to be a powerful strategy for modulating the biological activity and physicochemical properties of peptides and proteins. The chlorine atom at the ortho position of the phenyl ring in 2-Amino-3-(2-chlorophenyl)propanoic acid is particularly noteworthy. This substitution can induce conformational constraints on the amino acid side chain, influencing the local and global structure of peptides into which it is incorporated. Such conformational control is a key objective in the design of peptidomimetics and pharmacologically active peptides.

Furthermore, the electronic properties of the chlorine atom can alter non-covalent interactions, such as π-π stacking and cation-π interactions, which are crucial for molecular recognition and binding events. The use of halogenated phenylalanine derivatives, including the ortho-chloro variant, has been instrumental in studying the forces that govern protein folding and stability, as well as protein-protein and protein-ligand interactions. nih.gov

Historical Perspectives on Substituted Phenylalanine Derivatives in Academic Research

The exploration of substituted phenylalanine derivatives is part of a larger historical effort to expand the chemical diversity of proteins beyond what is offered by the canonical 20 amino acids. Early research in this area was driven by the desire to understand the fundamental principles of protein structure and function. By replacing natural amino acids with synthetic analogues, researchers could probe the roles of specific side chains in enzyme catalysis, signal transduction, and other biological processes.

Current Research Trajectories and Unanswered Questions for 2-Amino-3-(2-chlorophenyl)propanoic acid

Current research involving 2-Amino-3-(2-chlorophenyl)propanoic acid is focused on leveraging its unique properties for specific applications in medicinal chemistry and chemical biology. A significant area of investigation is its use in the design of peptides with enhanced stability and bioactivity. The ortho-chloro substitution can protect against enzymatic degradation and help to lock the peptide into a bioactive conformation, leading to improved therapeutic potential.

A key research trajectory involves the use of this amino acid to probe and engineer protein-protein interactions. The steric and electronic influence of the ortho-chloro group can be used to disrupt or enhance binding at protein interfaces, providing a tool for both studying these interactions and developing novel inhibitors. For instance, the incorporation of ortho-substituted phenylalanines can be challenging due to steric hindrance, which has spurred the development of specialized techniques for their efficient incorporation into peptides. researchgate.net

Despite the progress, several unanswered questions remain, driving future research directions:

Precise Conformational Impact: While it is understood that the ortho-chloro group imposes conformational restrictions, a more detailed understanding of its influence on the local and global structure of different peptide scaffolds is needed. High-resolution structural studies are required to fully elucidate these effects.

Systematic Structure-Activity Relationship Studies: There is a need for more systematic studies to correlate the presence and position of the chlorine atom with the biological activity of various peptides. This will enable more rational design of peptide-based drugs.

Optimizing Incorporation Efficiency: While methods exist for incorporating 2-Amino-3-(2-chlorophenyl)propanoic acid into proteins, improving the efficiency and fidelity of these methods, particularly in living cells through genetic code expansion, remains a significant challenge. The development of more efficient and selective aminoacyl-tRNA synthetases is a key area of ongoing research. researchgate.net

Exploring Novel Applications: The full potential of this unnatural amino acid in areas such as biomaterials and nanotechnology is yet to be fully explored. Its unique properties could be harnessed to create novel self-assembling systems or materials with tailored properties.

The continued investigation of 2-Amino-3-(2-chlorophenyl)propanoic acid and other substituted phenylalanine derivatives holds great promise for advancing our understanding of biological systems and for the development of new and improved therapeutics and biomaterials.

Physicochemical Properties of 2-Amino-3-(2-chlorophenyl)propanoic acid

| Property | Value |

|---|---|

| IUPAC Name | 2-Amino-3-(2-chlorophenyl)propanoic acid |

| Synonyms | 2-chloro-DL-phenylalanine, o-Chlorophenylalanine |

| CAS Number | 14091-11-3 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

Properties

IUPAC Name |

2-amino-3-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZZNRXMDCOHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14091-11-3, 1991-77-1 | |

| Record name | 2-Chlorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14091-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-phenyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC154946 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 14091-11-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 14091-11-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 3 2 Chlorophenyl Propanoic Acid

Stereoselective Synthesis of Enantiomers and Diastereomers of 2-Amino-3-(2-chlorophenyl)propanoic acid

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic routes to obtain specific enantiomers or diastereomers of 2-Amino-3-(2-chlorophenyl)propanoic acid is a primary focus of synthetic organic chemistry.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an efficient method for the synthesis of chiral compounds by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of α-amino acid synthesis, chiral catalysts can be utilized in various reactions, such as the asymmetric hydrogenation of α-enamido esters or the phase-transfer catalytic alkylation of glycine (B1666218) derivatives.

While specific examples for the asymmetric catalytic synthesis of 2-Amino-3-(2-chlorophenyl)propanoic acid are not extensively documented in publicly available literature, established methods for analogous phenylalanine derivatives can be applied. For instance, transition metal complexes with chiral ligands, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), are well-established for the asymmetric hydrogenation of α-acylaminoacrylate precursors.

Another promising approach is the use of chiral BINOL-derived aldehydes as organocatalysts to directly activate the α-C–H bond of N-unprotected amino esters in reactions with electrophiles. nih.gov This method has shown high activity and stereoselectivity for the synthesis of various α-functionalized amino acids. nih.gov

Table 1: Representative Chiral Catalysts for Asymmetric Amino Acid Synthesis

| Catalyst Type | Chiral Ligand/Catalyst | Reaction Type | Potential Substrate for 2-Amino-3-(2-chlorophenyl)propanoic acid synthesis |

|---|---|---|---|

| Transition Metal Catalyst | Rh(I)-BINAP | Asymmetric Hydrogenation | Methyl 2-acetamido-3-(2-chlorophenyl)acrylate |

| Transition Metal Catalyst | Ru(II)-DIPAMP | Asymmetric Hydrogenation | (Z)-2-acetamido-3-(2-chlorophenyl)acrylic acid |

| Organocatalyst | Chiral BINOL aldehyde | Asymmetric α-functionalization | Glycine methyl ester and 2-chlorobenzyl bromide |

Chiral Auxiliary Strategies

Chiral auxiliary-mediated synthesis is a robust and widely used method for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of 2-Amino-3-(2-chlorophenyl)propanoic acid, a common strategy involves the alkylation of a chiral glycine enolate equivalent. Schöllkopf's bis-lactim ether method and the use of Evans' oxazolidinone auxiliaries are well-established examples. wikipedia.org

A particularly relevant approach is the use of Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. nih.govmdpi.com These complexes can be deprotonated to form a nucleophilic glycine equivalent, which can then be alkylated with an electrophile, such as 2-chlorobenzyl bromide. The chiral ligand on the Ni(II) complex effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. The subsequent hydrolysis of the complex removes the chiral auxiliary and the metal, affording the desired α-amino acid. nih.govmdpi.com Proline-derived ligands have shown excellent stereocontrol in such reactions. nih.gov

Table 2: Common Chiral Auxiliaries in Amino Acid Synthesis

| Chiral Auxiliary | Key Intermediate | Reaction Type | Electrophile for 2-Amino-3-(2-chlorophenyl)propanoic acid synthesis |

|---|---|---|---|

| Evans' Oxazolidinone | N-Acyloxazolidinone | Diastereoselective Enolate Alkylation | 2-chlorobenzyl bromide |

| Schöllkopf's Bis-lactim Ether | Chiral Bislactim Ether of Glycine | Diastereoselective Alkylation | 2-chlorobenzyl bromide |

| (S)-2-[(N-Benzylprolyl)amino]benzophenone (BPB) | Ni(II) complex of Glycine Schiff Base | Diastereoselective Alkylation | 2-chlorobenzyl bromide |

Biocatalytic Transformations

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to the synthesis of chiral compounds. mdpi.comresearchgate.net For the production of enantiomerically pure 2-Amino-3-(2-chlorophenyl)propanoic acid, enzymatic resolution is a key strategy. researchgate.net

In a typical kinetic resolution process, a racemic mixture of the amino acid or a suitable derivative is treated with an enzyme that selectively reacts with one enantiomer, leaving the other unreacted. Lipases, proteases, and acylases are commonly employed for this purpose. researchgate.net For example, a racemic mixture of N-acetyl-2-amino-3-(2-chlorophenyl)propanoic acid can be subjected to hydrolysis by an aminoacylase. The enzyme will selectively hydrolyze the N-acetyl group from one enantiomer (e.g., the L-enantiomer), allowing for the separation of the free amino acid from the unreacted N-acetylated D-enantiomer.

Transaminases (or aminotransferases) represent another powerful class of enzymes for the asymmetric synthesis of amino acids. They can catalyze the transfer of an amino group from a donor molecule to a prochiral α-keto acid. The corresponding α-keto acid for 2-Amino-3-(2-chlorophenyl)propanoic acid, 3-(2-chlorophenyl)-2-oxopropanoic acid, could potentially be converted to the desired amino acid with high enantioselectivity using a suitable transaminase.

Table 3: Enzymatic Strategies for Chiral Amino Acid Synthesis

| Enzyme Class | Reaction Type | Substrate for 2-Amino-3-(2-chlorophenyl)propanoic acid synthesis |

|---|---|---|

| Lipase | Enantioselective hydrolysis of an ester | Racemic methyl 2-amino-3-(2-chlorophenyl)propanoate |

| Acylase | Enantioselective hydrolysis of an N-acyl group | Racemic N-acetyl-2-amino-3-(2-chlorophenyl)propanoic acid |

| Protease | Enantioselective amide synthesis or hydrolysis | Racemic 2-amino-3-(2-chlorophenyl)propanoic acid amide |

Novel Reaction Pathways and Process Intensification Techniques

The development of novel and more efficient synthetic routes is a continuous endeavor in chemical synthesis. For 2-Amino-3-(2-chlorophenyl)propanoic acid, this includes the exploration of multicomponent reactions and the application of process intensification techniques.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. The Strecker synthesis, a classic example of an MCR, can be adapted for the synthesis of 2-Amino-3-(2-chlorophenyl)propanoic acid from 2-chlorobenzaldehyde, ammonia, and cyanide. Asymmetric versions of the Strecker synthesis, using chiral auxiliaries or catalysts, can provide enantiomerically enriched products.

Principles of Green Chemistry in Synthetic Route Design for 2-Amino-3-(2-chlorophenyl)propanoic acid

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. unibo.itunife.itmdpi.comnih.gov For the synthesis of 2-Amino-3-(2-chlorophenyl)propanoic acid, several green chemistry principles can be applied.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. MCRs are inherently more atom-economical than multi-step linear syntheses.

Use of Safer Solvents and Auxiliaries : Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical carbon dioxide. mdpi.com For example, performing enzymatic resolutions in aqueous media eliminates the need for organic solvents.

Catalysis : Utilizing catalytic reagents (both chemical and biological) in preference to stoichiometric reagents reduces waste. unibo.itnih.gov The use of recyclable catalysts further enhances the green credentials of a process.

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible. Biocatalytic reactions often proceed under mild conditions, reducing energy consumption.

Table 4: Application of Green Chemistry Principles to the Synthesis of 2-Amino-3-(2-chlorophenyl)propanoic acid

| Green Chemistry Principle | Conventional Approach | Greener Alternative |

|---|---|---|

| Solvent Use | Chlorinated solvents (e.g., dichloromethane) | Water, ethanol, ethyl acetate, or solvent-free conditions |

| Reagents | Stoichiometric use of protecting groups and chiral auxiliaries | Catalytic asymmetric synthesis, enzymatic resolution |

| Waste Generation | Generation of by-products from protecting group manipulations and stoichiometric reagents | Use of atom-economical reactions (e.g., MCRs), recyclable catalysts |

By incorporating these advanced methodologies, the synthesis of 2-Amino-3-(2-chlorophenyl)propanoic acid can be achieved with high stereoselectivity, efficiency, and sustainability.

Biochemical and Molecular Interactions of 2 Amino 3 2 Chlorophenyl Propanoic Acid

Enzymatic Recognition and Substrate Specificity Studies

2-Amino-3-(2-chlorophenyl)propanoic acid, a halogenated derivative of the aromatic amino acid phenylalanine, is anticipated to interact with various enzymes and transport proteins that recognize phenylalanine and other large neutral amino acids. The introduction of a chlorine atom at the ortho position of the phenyl ring influences its steric and electronic properties, which in turn dictates its recognition and processing by biological systems.

Interaction with Amino Acid Transporters

The cellular uptake of amino acids is mediated by a variety of amino acid transporters with overlapping specificities. For large neutral amino acids like phenylalanine and its derivatives, the L-type amino acid transporter 1 (LAT1) and the Alanine-Serine-Cysteine Transporter 2 (ASCT2) are of particular interest.

LAT1 is a high-affinity transporter for large neutral amino acids, including phenylalanine, tyrosine, and tryptophan. solvobiotech.com Studies on various halogenated phenylalanine analogs have shown that the position and nature of the halogen substituent significantly affect their affinity for LAT1. nih.gov Specifically, halogen substitution at the ortho (position 2) of the phenyl ring has been found to enhance the affinity for LAT1, while having a lesser impact on interactions with the related transporter, LAT2. nih.gov This suggests that 2-Amino-3-(2-chlorophenyl)propanoic acid is likely a substrate for LAT1 and may exhibit a higher affinity for this transporter compared to unsubstituted L-phenylalanine. The increased affinity is thought to arise from favorable interactions of the halogen atom within a hydrophobic subpocket of the transporter's binding site. nih.gov

Table 1: Comparative Affinity of Halogenated Phenylalanine Analogs for LAT1 and LAT2 Note: This table is illustrative and based on general findings for halogenated phenylalanines. Specific IC50 values for 2-Amino-3-(2-chlorophenyl)propanoic acid are not readily available in the cited literature.

| Compound | Position of Halogen | Relative LAT1 Affinity Trend | Relative LAT2 Affinity Trend |

|---|---|---|---|

| L-Phenylalanine | N/A | Baseline | Baseline |

| 2-Fluoro-phenylalanine | Ortho | Increased | Minimally Changed |

| 2-Chloro-phenylalanine | Ortho | Likely Increased | Likely Minimally Changed |

| 2-Bromo-phenylalanine | Ortho | Increased | Minimally Changed |

| 2-Iodo-phenylalanine | Ortho | Highly Increased | Minimally Changed |

| 3-Chloro-phenylalanine | Meta | Increased | Increased |

| 4-Chloro-phenylalanine | Para | Increased | Minimally Changed |

Conversely, ASCT2 is a sodium-dependent transporter with a preference for small neutral amino acids such as alanine, serine, cysteine, and glutamine. nih.govmdpi.com While it can transport some larger amino acids, its affinity for them is generally much lower. researchgate.net Given the substrate profile of ASCT2, it is expected that 2-Amino-3-(2-chlorophenyl)propanoic acid would be a poor substrate for this transporter.

Substrate Profiling with Key Metabolic Enzymes

The structural similarity of 2-Amino-3-(2-chlorophenyl)propanoic acid to phenylalanine and tryptophan suggests potential interactions with the key metabolic enzymes for these amino acids, namely phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH).

Phenylalanine hydroxylase is a non-heme iron enzyme that catalyzes the hydroxylation of L-phenylalanine to L-tyrosine, a rate-limiting step in phenylalanine catabolism. nih.govnih.gov It is known that analogs of phenylalanine can act as substrates or inhibitors of PAH. The closely related compound, p-chlorophenylalanine (pCPA), is a well-characterized irreversible inhibitor of PAH. acs.org This inhibition is a result of covalent modification of the enzyme. It is highly probable that 2-Amino-3-(2-chlorophenyl)propanoic acid also acts as an inhibitor of PAH, likely through a similar mechanism of competitive binding at the active site.

Tryptophan hydroxylase is the rate-limiting enzyme in the biosynthesis of serotonin (B10506) from tryptophan. medchemexpress.comnih.gov Similar to PAH, TPH is susceptible to inhibition by phenylalanine analogs. p-Chlorophenylalanine is a potent and widely used inhibitor of TPH, leading to the depletion of serotonin in the brain. nih.govmdpi.comnih.gov The inhibitory action of pCPA on TPH is irreversible. Given these findings, it is reasonable to infer that 2-Amino-3-(2-chlorophenyl)propanoic acid also functions as an inhibitor of TPH.

Table 2: Illustrative Inhibitory Activity of p-Chlorophenylalanine on Aromatic Amino Acid Hydroxylases Note: This table provides data for the related compound p-chlorophenylalanine to illustrate the likely inhibitory potential of chlorinated phenylalanine analogs. Specific data for 2-Amino-3-(2-chlorophenyl)propanoic acid is not available in the cited literature.

| Enzyme | Inhibitor | IC50 Value | Type of Inhibition |

|---|---|---|---|

| Tryptophan Hydroxylase 1 (TPH1) | p-Chlorophenylalanine (pCPA) | > 50 µM | Irreversible |

| Phenylalanine Hydroxylase (PAH) | p-Chlorophenylalanine (pCPA) | Potent Inhibitor | Irreversible |

Incorporation of 2-Amino-3-(2-chlorophenyl)propanoic acid into Peptidic Structures and Protein Analogs

The incorporation of non-natural amino acids into peptides is a common strategy to enhance their stability, modulate their conformation, and introduce novel functionalities. nih.gov 2-Amino-3-(2-chlorophenyl)propanoic acid can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. nbinno.com

In SPPS, the amino acid, with its amino group protected (commonly with an Fmoc group), is activated and coupled to the N-terminus of a growing peptide chain that is anchored to a solid support. The process involves cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid. The presence of the chloro-substituent on the phenyl ring is not expected to interfere with the standard coupling reactions using common reagents like HBTU or HATU. However, the steric bulk of the ortho-chloro group might slightly influence the coupling efficiency and may require optimized coupling times or reagents to ensure complete reaction.

The incorporation of 2-Amino-3-(2-chlorophenyl)propanoic acid into a peptide chain can have significant structural consequences. The chloro-substituent can influence the local conformation of the peptide backbone and the side-chain orientation through steric and electronic effects. These modifications can alter the peptide's ability to adopt specific secondary structures, such as alpha-helices or beta-sheets, and can impact its binding affinity and specificity for its biological target.

Perturbation of Cellular Pathways and Signaling Cascades

Receptor Binding Affinities and Modulatory Effects

Direct receptor binding data for 2-Amino-3-(2-chlorophenyl)propanoic acid is limited in the public domain. However, based on its structure as a phenylalanine analog, it may interact with receptors that recognize aromatic amino acids or their derivatives. For instance, certain derivatives of aminopropanoic acid have been investigated as agonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. frontiersin.orgnih.govnih.govfrontiersin.org While these known agonists have more complex side chains, the core aminopropanoic acid structure of 2-Amino-3-(2-chlorophenyl)propanoic acid suggests a potential, albeit likely weak, interaction with this or other amino acid binding sites on neurotransmitter receptors. Without experimental data, any such interaction remains speculative.

Interrogation of Neurotransmitter Systems and Related Biochemical Processes

The most predictable impact of 2-Amino-3-(2-chlorophenyl)propanoic acid on neurotransmitter systems stems from its likely inhibition of tryptophan hydroxylase (TPH), as discussed in section 3.1.2. Inhibition of TPH would lead to a depletion of serotonin (5-hydroxytryptamine, 5-HT), a crucial neurotransmitter involved in the regulation of mood, sleep, and appetite. nih.gov

Studies using the related compound p-chlorophenylalanine have demonstrated that the depletion of central serotonin stores can have downstream effects on other neurotransmitter systems, including the dopaminergic system. nih.gov For example, serotonin depletion has been shown to alter the activity of dopaminergic neurons. nih.govdntb.gov.ua Therefore, it can be inferred that 2-Amino-3-(2-chlorophenyl)propanoic acid, by reducing serotonin synthesis, could indirectly modulate dopamine (B1211576) pathways. The precise nature of this modulation, whether it leads to an increase or decrease in dopaminergic activity, would depend on the specific brain region and the compensatory mechanisms involved.

Structure Activity Relationship Sar Studies of 2 Amino 3 2 Chlorophenyl Propanoic Acid and Its Derivatives

Systematic Modification of the Phenyl Ring and Amino Acid Core

The biological activity of 2-Amino-3-(2-chlorophenyl)propanoic acid derivatives can be significantly modulated by systematic modifications to both the phenyl ring and the amino acid core. Research into related compounds, such as N-phenylacetamide derivatives, has demonstrated the profound impact of these alterations.

Substitutions on the phenyl ring, for instance, play a crucial role in determining the antimicrobial efficacy of related scaffolds. In a study on theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives, the position and nature of substituents on the aryl ring were found to be critical for their inhibitory potential against serine protease and various bacterial strains. Notably, a derivative featuring a 2-chlorophenyl group exhibited the highest percentage of serine protease inhibition at 86%, surpassing even the standard drug ribavirin (B1680618) (81%). frontiersin.org This highlights the favorable contribution of the ortho-chloro substitution.

Furthermore, modifications to the amino acid core, such as the formation of amides, have been shown to influence biological activity. The synthesis of various amide derivatives and their subsequent evaluation for antimicrobial properties have revealed that such modifications can lead to compounds with significant activity against various microorganisms.

To systematically explore these relationships, researchers often synthesize a library of analogues where the position and type of substituent on the phenyl ring are varied, and the amino acid core is modified to amides, esters, or other functional groups. The biological activity of these analogues is then assessed against a specific target, such as a bacterial enzyme or cell line. The findings from such studies are often compiled into data tables to provide a clear overview of the SAR.

Table 1: Illustrative Structure-Activity Relationship of Phenyl Ring Modifications in a Related N-phenylacetamide Scaffold

| Compound ID | Substitution on Phenyl Ring | Biological Activity (e.g., % Inhibition) |

| 4a | Unsubstituted | Low |

| 4b | 2-Chloro | High (86%) |

| 4c | 3,4-Dichloro | Moderate (76%) |

| 4g | 3,4-Dimethyl | Variable |

This table illustrates how substitutions on the phenyl ring of a related compound series can impact biological activity, with the 2-chloro substitution showing significant potency. frontiersin.org

Influence of Stereochemistry on Biological Activity

Chirality is a fundamental aspect of molecular recognition in biological systems. As 2-Amino-3-(2-chlorophenyl)propanoic acid possesses a chiral center at the alpha-carbon, its stereochemistry—whether it is in the (R) or (S) configuration—is expected to have a profound impact on its biological activity. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors is a well-established principle in pharmacology.

Generally, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be less active, inactive, or in some cases, contribute to undesirable side effects. Although specific studies detailing the stereospecific activity of 2-Amino-3-(2-chlorophenyl)propanoic acid enantiomers are not widely available in the public domain, the principle of stereoselectivity is consistently observed in related amino acid derivatives. For instance, studies on other chlorinated lipids have shown that different diastereomers can have vastly different effects on membrane permeability and cytotoxicity. rsc.org

The synthesis of enantiomerically pure forms of 2-Amino-3-(2-chlorophenyl)propanoic acid is therefore a critical step in elucidating its SAR. By evaluating the biological activity of the individual (R)- and (S)-enantiomers, researchers can determine the optimal stereochemical configuration for a particular therapeutic target. This knowledge is crucial for the development of more potent and selective drugs with improved safety profiles.

Computational Approaches to SAR Elucidation

In modern drug discovery, computational methods are indispensable tools for understanding and predicting the SAR of new chemical entities. Molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling provide valuable insights into the molecular interactions that govern biological activity.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 2-Amino-3-(2-chlorophenyl)propanoic acid analogues, docking studies can be employed to visualize how these compounds might interact with the active site of a target protein, such as a bacterial enzyme. For example, in the study of fluorine-containing 1,2,4-triazoles, molecular docking was used to evaluate their binding affinity and interactions with key bacterial enzymes like aureolysin from Staphylococcus aureus. nih.gov This allows researchers to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movement of atoms and molecules over time. This can reveal important information about the stability of the binding pose predicted by docking and can highlight conformational changes in both the ligand and the protein upon binding. Such simulations are crucial for understanding the dynamic nature of drug-target interactions.

Quantitative Structure-Activity Relationships (QSAR) for Analogues of 2-Amino-3-(2-chlorophenyl)propanoic acid

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of newly designed analogues before their synthesis, thereby saving time and resources.

For antimicrobial drug discovery, QSAR models have been successfully developed for various classes of compounds. For instance, a QSAR study on pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA) identified that steric, electronic, and hydrogen-bond acceptor properties were crucial for antibacterial activity. nih.gov Similarly, QSAR models for the antibacterial activity of polyphenols have highlighted the importance of lipophilicity and electronic properties. nih.gov

For analogues of 2-Amino-3-(2-chlorophenyl)propanoic acid, a QSAR study would involve calculating a range of molecular descriptors for a series of derivatives with known biological activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods are then used to build a model that can predict the activity of new compounds.

Table 2: Key Parameters in a Hypothetical QSAR Model for Antimicrobial Phenylalanine Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences polar interactions |

| Steric | Molecular Volume | Affects fit within a binding site |

| Hydrophobicity | LogP | Impacts membrane passage |

| Topological | Connectivity Index | Relates to molecular branching |

This table outlines the types of descriptors that would be considered in a QSAR study to build a predictive model for the biological activity of 2-Amino-3-(2-chlorophenyl)propanoic acid analogues.

Advanced Spectroscopic and Computational Characterization in Research for 2 Amino 3 2 Chlorophenyl Propanoic Acid

Elucidation of Conformational Preferences in Solution and Solid State

The three-dimensional structure of an amino acid dictates its biological activity and chemical behavior. The conformational flexibility of 2-Amino-3-(2-chlorophenyl)propanoic acid arises from the rotation around the single bonds of its backbone (N-Cα, Cα-C', Cα-Cβ) and side chain (Cβ-Cγ). Understanding the preferred arrangement of these atoms in both solution and the solid state is a primary goal of structural analysis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Studies

NMR spectroscopy is a powerful technique for investigating the dynamic conformational equilibria of molecules in solution. For 2-Amino-3-(2-chlorophenyl)propanoic acid, ¹H and ¹³C NMR would provide initial structural confirmation. However, advanced NMR experiments are required to probe its conformational landscape.

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly informative. COSY experiments would establish the connectivity of protons through bonds, confirming the spin systems of the amino acid backbone and the aromatic ring. NOESY, on the other hand, provides information about through-space proximity between protons, which is crucial for determining the relative orientation of the phenyl ring with respect to the amino and carboxyl groups. The intensity of NOE cross-peaks between the Cβ protons and the aromatic protons can help to quantify the populations of different rotamers around the Cα-Cβ bond.

Variable temperature (VT) NMR studies would allow for the investigation of dynamic processes, such as the rate of rotation around the Cβ-Cγ bond. Changes in the chemical shifts and signal line shapes with temperature can be analyzed to determine the thermodynamic parameters (ΔH° and ΔS°) and activation barriers (ΔG‡) for conformational exchange. In a molecule like p-chlorophenylalanine, solid-state ³⁵Cl NMR has been used to probe the local environment of the chlorine atom, a technique that would be equally valuable for the 2-chloro isomer. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for 2-Amino-3-(2-chlorophenyl)propanoic acid (Note: These are hypothetical chemical shifts based on related structures and are for illustrative purposes.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl (C=O) | - | ~175.0 |

| α-Carbon | ~4.0 | ~55.0 |

| β-Carbon | ~3.2 (dd), ~3.4 (dd) | ~38.0 |

| Aromatic C-Cl | - | ~134.0 |

| Aromatic C-H | ~7.2 - 7.5 (m) | ~127.0 - 131.0 |

| Amino (NH₂) | ~7.8 (br s) | - |

| Carboxyl (OH) | ~10.5 (br s) | - |

X-ray Crystallography for Crystalline Structure Analysis

X-ray crystallography provides the most definitive information about the molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of 2-Amino-3-(2-chlorophenyl)propanoic acid, a precise three-dimensional model of the molecule can be constructed. This model reveals exact bond lengths, bond angles, and torsion angles, fixing the conformation of the molecule within the crystal lattice.

In the solid state, amino acids typically exist as zwitterions. The crystal structure would elucidate the intricate network of intermolecular interactions, such as hydrogen bonds between the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups of adjacent molecules. Furthermore, it would reveal any non-covalent interactions involving the chlorine atom, such as halogen bonding, and π-π stacking interactions between the phenyl rings. kayseri.edu.tr The conformation adopted in the crystal is one of the low-energy forms of the molecule, providing a crucial reference point for computational studies.

Table 2: Hypothetical Crystallographic Data for 2-Amino-3-(2-chlorophenyl)propanoic acid (Note: This data is representative and based on typical values for similar organic molecules.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5 |

| b (Å) | 5.8 |

| c (Å) | 18.2 |

| β (°) | 105 |

| Volume (ų) | 980 |

| Z (molecules/unit cell) | 4 |

| Key Torsion Angle (N-Cα-Cβ-Cγ) | gauche (-) or trans |

Theoretical Chemistry Approaches to Electronic Structure and Reactivity

Theoretical and computational chemistry methods complement experimental techniques by providing a deeper understanding of molecular properties that are often difficult to measure directly.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. For 2-Amino-3-(2-chlorophenyl)propanoic acid, DFT calculations can be used to:

Determine Conformational Energies: By systematically rotating the key torsion angles, a potential energy surface can be generated. This allows for the identification of all stable conformers (local minima) and the transition states that connect them. The relative energies of these conformers can be calculated to predict their populations at a given temperature. Studies on phenylalanine have used DFT to explore its conformational landscape. acs.orggelisim.edu.tr

Optimize Molecular Geometry: DFT can predict bond lengths and angles with high accuracy, which can be compared with experimental data from X-ray crystallography.

Analyze Electronic Properties: DFT calculations can provide insights into the electronic nature of the molecule. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for understanding reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. Furthermore, mapping the electrostatic potential onto the electron density surface can reveal the electron-rich and electron-poor regions of the molecule, highlighting sites susceptible to electrophilic or nucleophilic attack.

Table 3: Representative DFT-Calculated Relative Energies for Conformers of 2-Amino-3-(2-chlorophenyl)propanoic acid (Note: These values are for illustrative purposes to show typical outputs of DFT calculations.)

| Conformer | Torsion Angles (φ, ψ, χ₁) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | -150°, 150°, 60° | 0.00 |

| 2 | -70°, -40°, 180° | 1.25 |

| 3 | -150°, 150°, -60° | 2.10 |

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling, often using DFT or higher-level ab initio methods, is a powerful tool for studying the pathways of chemical reactions. For 2-Amino-3-(2-chlorophenyl)propanoic acid, these methods could be employed to model various transformations. researchgate.net

For instance, the mechanism of peptide bond formation involving the amino group could be investigated. By modeling the reaction with another amino acid, the structures of the reactants, transition states, and products along the reaction coordinate can be calculated. This allows for the determination of the activation energy barrier, providing a quantitative measure of the reaction rate. Similarly, reactions involving the carboxylic acid group or electrophilic substitution on the chlorinated phenyl ring could be modeled to understand the influence of the ortho-chlorine substituent on the regioselectivity and kinetics of these processes. Such computational studies are invaluable for predicting the chemical behavior of the molecule and for designing synthetic routes.

Analytical Methodologies for Research of 2 Amino 3 2 Chlorophenyl Propanoic Acid in Complex Matrices

High-Resolution Chromatographic Techniques for Separation and Quantification in Biological Systems

Chromatography remains the cornerstone for the analysis of amino acids and their derivatives in complex mixtures. High-resolution techniques are essential for separating the target compound from a multitude of structurally similar molecules present in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of amino acids in biological fluids due to its high sensitivity and specificity. nih.gov A typical LC-MS/MS method for an amino acid derivative like 2-Amino-3-(2-chlorophenyl)propanoic acid involves protein precipitation from the biological matrix (e.g., plasma), followed by chromatographic separation and mass spectrometric detection. nih.govnih.gov

The chromatographic separation is often achieved using specialized amino acid columns or reversed-phase columns with ion-pairing agents under gradient elution conditions. nih.gov For instance, a method developed for 20 proteinogenic L-amino acids utilized an Intrada Amino Acid column with a gradient elution program completed within 13 minutes. nih.gov The mobile phase typically consists of an aqueous component with a buffer like ammonium (B1175870) formate (B1220265) and an organic component such as acetonitrile (B52724) with formic acid to facilitate ionization. nih.gov

Detection by tandem mass spectrometry, often in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. nih.gov In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes background noise and allows for accurate quantification, even at low concentrations. The use of stable-isotope labeled internal standards is crucial for correcting matrix effects and variations in instrument response. nih.gov Method validation for such assays typically includes assessments of linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability to ensure the data is reliable. nih.gov

Table 1: Typical Parameters for LC-MS/MS Analysis of Amino Acids

| Parameter | Description | Example |

|---|---|---|

| Sample Preparation | Extraction of analytes from the biological matrix. | Protein precipitation from 5 µL plasma using methanol. nih.govnih.gov |

| Chromatography | Separation of the analyte from other components. | Intrada Amino Acid column or Luna PFP column. nih.govnih.gov |

| Mobile Phase A | Aqueous component for elution. | Water with 100 mM ammonium formate. nih.gov |

| Mobile Phase B | Organic component for elution. | Acetonitrile/water/formic acid (95:5:0.3, v:v:v). nih.gov |

| Flow Rate | Speed of mobile phase through the column. | 0.3 - 0.6 mL/min. nih.govnih.gov |

| Ionization Mode | Method for generating ions for MS analysis. | Positive Electrospray Ionization (ESI+). nih.gov |

| Detection Mode | Mass spectrometry scan type for quantification. | Multiple Reaction Monitoring (MRM). nih.gov |

| Internal Standard | A labeled compound used for quantification. | Stable-isotope-labeled version of the analyte. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for amino acid analysis. However, due to the low volatility and polar nature of amino acids, a derivatization step is mandatory to convert them into thermally stable and volatile compounds suitable for GC analysis. nih.gov

A common approach involves a two-step derivatization process. nih.gov First, the carboxylic acid group is silylated, typically using an agent like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA). This is followed by the acylation of the amino group using a reagent such as N-methyl-bis-trifluoroacetamide (MBTFA) to produce trimethylsilyl (B98337) (TMS) and trifluoroacyl (TFA) derivatives, respectively. nih.gov This dual derivatization ensures that all active hydrogens are replaced, significantly improving the chromatographic peak shape and thermal stability.

The derivatized sample is then injected into the GC-MS system, where analytes are separated on a capillary column and detected by the mass spectrometer, often operating in Selective Ion Monitoring (SIM) mode for enhanced sensitivity. nih.gov GC-MS/SIM methods can achieve low detection limits, with reported quantification for some amino acids in the range of 80-500 ng/mL from plasma spots. nih.gov This methodology is particularly useful for screening metabolic disorders by simultaneously quantifying multiple amino acids and other metabolites. nih.gov

Table 2: Example of Derivatization and GC-MS Parameters

| Step | Reagent/Parameter | Conditions |

|---|---|---|

| Derivatization Step 1 | N-methyl-N-(trimethylsilyl)-trifluoroacetamide | Silylation of the carboxylic group, heated at 60°C. nih.gov |

| Derivatization Step 2 | N-methyl-bis-trifluoroacetamide | Trifluoroacylation of the amino group, heated at 60°C. nih.gov |

| GC Column | Capillary column for separation. | e.g., DB-5MS or similar non-polar column. |

| Injection Mode | Method of sample introduction. | Splitless injection. |

| Carrier Gas | Inert gas to move sample through the column. | Helium. |

| Temperature Program | Ramping of oven temperature for separation. | e.g., Initial 70°C, ramp to 280°C. |

| MS Detection Mode | Mass spectrometry scan type. | Selective Ion Monitoring (SIM). nih.gov |

Capillary Electrophoresis and Chiral Separation Techniques for Enantiomeric Purity

2-Amino-3-(2-chlorophenyl)propanoic acid is a chiral compound, existing as two non-superimposable mirror images (enantiomers). Since enantiomers often exhibit different biological activities, methods to determine enantiomeric purity are critical. Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for this purpose. chromatographyonline.comnih.gov

Chiral separations in CE are typically achieved in the electrokinetic chromatography (EKC) mode by adding a chiral selector to the background electrolyte (BGE). nih.gov The selector forms transient, diastereomeric complexes with the enantiomers of the analyte. bio-rad.com If these complexes have different formation constants or mobilities, a separation occurs. bio-rad.com

A variety of chiral selectors can be used for separating amino acid enantiomers:

Cyclodextrins: These are widely used due to their versatility in forming inclusion complexes with analytes. nih.gov

Chiral Crown Ethers: Effective for separating primary amines. chromatographyonline.com

Chiral Ligand Exchange (CLE-CE): This method involves a chiral ligand (often an amino acid derivative) and a central metal ion (e.g., Cu(II)) in the BGE. The enantiomers form mixed-ligand diastereomeric complexes with different stabilities, leading to separation. chromatographyonline.comdergipark.org.tr

Micellar Systems: Chiral surfactants can form micelles that act as a pseudostationary phase, enabling differential partitioning of enantiomers. nih.govdergipark.org.tr Combining selectors, such as using 1-S-Octyl-beta-D-thioglucopyranoside (OTG) with sodium dodecyl sulfate (B86663) (SDS) and cyclodextrin, can provide synergistic effects and improve resolution for compounds that are difficult to separate otherwise. nih.gov

The choice of chiral selector and the optimization of CE conditions (e.g., pH, concentration of the selector, applied voltage) are crucial for achieving baseline separation of the enantiomers. chromatographyonline.comnih.gov

Table 3: Comparison of Chiral Selectors for CE Separation of Amino Acids

| Chiral Selector Type | Principle of Separation | Typical Analytes | Reference |

|---|---|---|---|

| Cyclodextrins | Inclusion complexation | Dansylated amino acids, various drugs | nih.gov |

| Chiral Ligand Exchange | Diastereomeric metal complex formation | Amino acids, dipeptides, hydroxy acids | chromatographyonline.comdergipark.org.tr |

| Macrocyclic Antibiotics | Complexation, hydrogen bonding, steric interactions | Broad range of chiral compounds | chromatographyonline.com |

| Chiral Micelles/Polymers | Differential partitioning into a chiral pseudostationary phase | Charged and neutral racemates | nih.govdergipark.org.tr |

Development of Biosensors and Electrochemical Detection Systems for Specificity

While chromatographic methods are highly reliable, there is growing interest in developing rapid and portable detection systems like biosensors and electrochemical sensors. Electrochemical detection of amino acids is possible for those with electroactive functional groups, such as the indole (B1671886) ring in tryptophan or the thiol group in cysteine. nih.govmdpi.com

2-Amino-3-(2-chlorophenyl)propanoic acid itself is not inherently electroactive in the same manner. However, an electrochemical sensor for its detection could be developed based on several principles:

Enzyme-Based Biosensors: A highly specific enzyme that reacts with 2-Amino-3-(2-chlorophenyl)propanoic acid could be immobilized on an electrode surface. The enzymatic reaction would produce or consume an electroactive species (e.g., H₂O₂, NADH, O₂), which can be detected electrochemically. The measured current would be proportional to the analyte's concentration.

Electrode Surface Modification: To enhance sensitivity and selectivity, the surface of a working electrode (e.g., glassy carbon) can be modified with nanomaterials such as metallic nanoparticles, carbon nanotubes, or graphene. nih.gov These materials can increase the electrode's surface area and catalytic activity, potentially enabling the direct oxidation or reduction of the target analyte at a lower potential, although this remains a significant challenge for non-electroactive amino acids.

Indirect Electrochemical Detection: This could involve a derivatization reaction with an electroactive tag prior to analysis or employing a competitive assay format on an electrochemical immunosensor platform.

The development of such a sensor would require significant research to identify a suitable biorecognition element (like an enzyme or antibody) or a catalytic material that provides the necessary specificity to distinguish 2-Amino-3-(2-chlorophenyl)propanoic acid from other amino acids in a complex biological matrix. nih.gov

Table 4: Components of a Hypothetical Biosensor for 2-Amino-3-(2-chlorophenyl)propanoic acid

| Component | Function | Potential Material/Molecule |

|---|---|---|

| Biorecognition Element | Binds specifically to the target analyte. | A specific oxidase, dehydrogenase, or antibody. |

| Transducer | Converts the binding/reaction event into a measurable signal. | Glassy Carbon, Gold, or Platinum Electrode. |

| Signal Amplifier | Enhances the signal for improved sensitivity. | Nanomaterials (e.g., gold nanoparticles, graphene). nih.gov |

| Detection Principle | The physical process being measured. | Amperometry (current), Potentiometry (voltage), or Impedance. |

Pharmacological and Biological Probes Based on 2 Amino 3 2 Chlorophenyl Propanoic Acid

Development as Radioligands for Receptor Mapping and Imaging

The development of radiolabeled molecules, or radioligands, is a cornerstone of nuclear medicine and molecular imaging, particularly for techniques like Positron Emission Tomography (PET). These imaging modalities allow for the non-invasive visualization and quantification of biological processes at the molecular level in living organisms. The incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into a biologically active molecule enables the tracking of its distribution and accumulation in the body, providing insights into the location and density of its molecular target.

While direct studies on radiolabeled 2-Amino-3-(2-chlorophenyl)propanoic acid are not extensively documented in publicly available literature, the principles of developing amino acid-based radiotracers are well-established. For instance, radiolabeled choline (B1196258) derivatives, such as [¹¹C]-choline and [¹⁸F]-fluoroethylcholine, have been successfully used for PET imaging of certain cancers, like hepatocellular carcinoma. nih.govnih.gov These tracers are taken up by cancer cells due to their high rate of proliferation and membrane biosynthesis, where choline is a key component.

Following this rationale, a radiolabeled version of 2-Amino-3-(2-chlorophenyl)propanoic acid could potentially be synthesized and evaluated as a PET tracer. The synthesis would likely involve introducing a radionuclide, such as ¹¹C or ¹⁸F, into the molecule. The resulting radioligand's utility would depend on its ability to be transported into cells by amino acid transporters and its subsequent metabolic fate. Its distribution could reflect regional differences in amino acid transport and metabolism, which are often altered in disease states such as cancer and neurological disorders. The development of such a tracer would require detailed studies to optimize the radiolabeling chemistry and to characterize its in vitro and in vivo pharmacological properties.

Table 1: Potential Radionuclides for Labeling 2-Amino-3-(2-chlorophenyl)propanoic acid

| Radionuclide | Half-life | Common Labeling Position | Imaging Modality |

| Carbon-11 (¹¹C) | 20.4 minutes | Carboxyl or methyl group | PET |

| Fluorine-18 (¹⁸F) | 109.8 minutes | Phenyl ring or alkyl chain | PET |

Utility in Target Validation and Pathway Elucidation Studies

Target validation is a critical step in the drug discovery process, aiming to confirm that modulating the activity of a specific biological target will have the desired therapeutic effect. Small molecule probes that can selectively interact with a target protein are invaluable for these studies. Chlorinated phenylalanine analogs, such as p-chlorophenylalanine (PCPA), have a history of use in this context.

PCPA is a well-known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). frontiersin.orgnih.gov By administering PCPA to animal models, researchers can deplete serotonin levels in the brain and study the resulting physiological and behavioral effects. frontiersin.orgnih.gov This approach has been instrumental in elucidating the role of serotonin in a wide range of functions, including sleep, mood, and cognition. frontiersin.orgnih.gov For example, studies using PCPA have helped to understand its role in contextual memory reconsolidation. nih.gov

Similarly, 2-Amino-3-(2-chlorophenyl)propanoic acid could potentially be used to validate targets and elucidate pathways involving phenylalanine metabolism and transport. Its structural similarity to phenylalanine might allow it to act as a competitive inhibitor or a substrate for enzymes that process phenylalanine. The chlorine substitution could alter its binding affinity or metabolic stability, making it a useful tool to probe the function of specific enzymes or transporters. For instance, it could be used to investigate the effects of inhibiting phenylalanine hydroxylase, the enzyme deficient in phenylketonuria, or to study the role of large neutral amino acid transporters in health and disease. nih.gov

Table 2: Example of a Chlorinated Phenylalanine Analog in Target Validation

| Compound | Target Enzyme | Biological Effect | Research Application |

| p-Chlorophenylalanine (PCPA) | Tryptophan Hydroxylase | Depletion of Serotonin | Elucidation of serotonin's role in neurological processes. frontiersin.orgnih.govnih.gov |

Applications in Chemical Biology and Proteomics Research

Chemical biology and proteomics aim to understand the function of proteins on a global scale within a biological system. Chemical probes are essential tools in this endeavor, enabling the identification and characterization of protein function, interactions, and regulation. Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to map the functional state of entire enzyme families directly in native biological systems. researchgate.netnih.govwikipedia.orgnih.gov

While there is no specific literature detailing the use of 2-Amino-3-(2-chlorophenyl)propanoic acid as an ABPP probe, the principles of probe design suggest its potential. An ABPP probe typically consists of a reactive group that covalently binds to the active site of an enzyme and a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment. wikipedia.orgnih.gov A derivative of 2-Amino-3-(2-chlorophenyl)propanoic acid could be synthesized to incorporate a photoreactive group or a latent electrophile that, upon binding to a target protein, could be activated to form a covalent bond. The chlorine atom could influence the reactivity and selectivity of such a probe.

Furthermore, amino acid analogs can be used in "tagging" experiments to identify newly synthesized proteins or to map protein-protein interactions. For example, by incorporating an amino acid analog with a bioorthogonal handle (e.g., an azide (B81097) or alkyne group) into proteins during synthesis, researchers can subsequently attach reporter tags via click chemistry to identify and quantify these proteins. nih.gov A modified version of 2-Amino-3-(2-chlorophenyl)propanoic acid containing such a handle could be used to profile proteins that are actively being synthesized in response to specific stimuli.

Table 3: Chemical Proteomics Strategies and Potential Application of Amino Acid Analogs

| Proteomics Strategy | Principle | Potential Role of 2-Amino-3-(2-chlorophenyl)propanoic acid Analog |

| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme sites with a reactive probe. researchgate.netnih.govwikipedia.orgnih.gov | Modified with a reactive group to serve as a probe for phenylalanine-utilizing enzymes. |

| Photoaffinity Labeling | UV-induced covalent crosslinking of a probe to its binding partner. | Functionalized with a photoreactive group to identify binding proteins. |

| Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) | Metabolic labeling of proteins with an amino acid analog containing a bioorthogonal handle for subsequent detection. nih.gov | Modified with an azide or alkyne to tag and identify newly synthesized proteins. |

Future Research Directions and Translational Perspectives for 2 Amino 3 2 Chlorophenyl Propanoic Acid

Integration with Systems Biology Approaches

The advancement of systems biology presents a significant opportunity to elucidate the comprehensive biological effects of 2-Amino-3-(2-chlorophenyl)propanoic acid. Systems biology moves beyond a single-target approach, aiming to understand the entirety of interactions within a biological system. By integrating high-throughput 'omics' technologies, researchers can build predictive models of how this compound perturbs cellular networks.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal which genes are up- or down-regulated in response to treatment with 2-Amino-3-(2-chlorophenyl)propanoic acid. This can provide clues about the compound's mechanism of action and potential off-target effects. For instance, transcriptomic analysis of E. coli has been used to understand the metabolic pathways involved in the overproduction of L-phenylalanine, a related amino acid.

Proteomics , which analyzes the entire protein complement of a cell, can identify changes in protein expression and post-translational modifications. This can help in identifying the direct protein targets of the compound and understanding its impact on cellular signaling and metabolic pathways.

Metabolomics focuses on the global profiling of metabolites in a biological system. By analyzing the changes in the metabolome after administration of 2-Amino-3-(2-chlorophenyl)propanoic acid, researchers can gain insights into its effects on metabolic pathways. This is particularly relevant given that the compound is a derivative of the essential amino acid phenylalanine, which is central to several metabolic routes.

The integration of these multi-omics datasets can provide a holistic view of the cellular response to 2-Amino-3-(2-chlorophenyl)propanoic acid, facilitating the identification of novel therapeutic targets and biomarkers for its activity.

Table 1: Potential Applications of Systems Biology in the Study of 2-Amino-3-(2-chlorophenyl)propanoic acid

| Systems Biology Approach | Potential Application | Expected Outcome |

|---|---|---|

| Transcriptomics | Identify changes in gene expression in cells treated with the compound. | Elucidation of affected signaling pathways and potential mechanisms of action. |

| Proteomics | Analyze alterations in protein expression and post-translational modifications. | Identification of direct protein targets and downstream effects on cellular machinery. |

| Metabolomics | Profile changes in the cellular metabolome. | Understanding of the compound's influence on metabolic networks and bioenergetics. |

| Integrated 'Omics' | Combine data from transcriptomics, proteomics, and metabolomics. | A comprehensive model of the compound's biological impact, predicting efficacy and potential toxicity. |

Potential as a Scaffold for Rational Drug Design and Lead Compound Development

In medicinal chemistry, a "scaffold" is a core chemical structure that can be systematically modified to create a library of related compounds with diverse biological activities. 2-Amino-3-(2-chlorophenyl)propanoic acid represents a promising scaffold for rational drug design due to its unique structural features. As an amino acid derivative, it offers inherent biocompatibility and multiple points for chemical modification, including the amino group, the carboxylic acid group, and the phenyl ring.

The presence of the chlorine atom on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogenation can alter lipophilicity, metabolic stability, and binding interactions with target proteins. This makes 2-Amino-3-(2-chlorophenyl)propanoic acid an attractive starting point for developing novel therapeutics.

The utility of amino acid and phenylalanine derivatives as scaffolds has been demonstrated in various drug discovery programs. For example, phenylalanine derivatives have been investigated as HIV-1 capsid inhibitors and as quorum sensing inhibitors in bacteria. These examples highlight the versatility of the phenylalanine scaffold in targeting a wide range of biological processes. By using 2-Amino-3-(2-chlorophenyl)propanoic acid as a scaffold, medicinal chemists can systematically explore the chemical space around this core structure to develop new lead compounds with improved potency, selectivity, and drug-like properties.

Table 2: Examples of Functionalized Amino Acid Scaffolds in Drug Discovery

| Scaffold Type | Therapeutic Area | Example Application |

|---|---|---|

| Phenylalanine Derivatives | Infectious Disease | Development of HIV-1 capsid inhibitors. |

| Phenylalanine Derivatives | Infectious Disease | Design of quorum sensing inhibitors to combat bacterial virulence. |

| Modified Histidines | Various | Used in the synthesis of bioactive peptides and peptidomimetics. |

Challenges and Opportunities in Stereochemical Control for Biomedical Research Applications

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Enantiomers, which are non-superimposable mirror images of each other, can have vastly different pharmacological effects. One enantiomer may be therapeutically active, while the other may be inactive or even toxic. Therefore, the ability to selectively synthesize a single, desired stereoisomer of 2-Amino-3-(2-chlorophenyl)propanoic acid is crucial for its development as a therapeutic agent.

A significant challenge in this regard is the stereoselective synthesis of 2-arylpropanoic acids. Traditional synthetic methods often produce a racemic mixture, which is a 50:50 mixture of both enantiomers. Separating these enantiomers, a process known as chiral resolution, can be a complex and costly endeavor.

Several techniques for chiral resolution have been developed, including the use of chiral stationary phases in high-performance liquid chromatography (HPLC) and enantioselective liquid-liquid extraction using chiral palladium phosphine (B1218219) complexes. These methods offer opportunities to isolate the individual enantiomers of 2-Amino-3-(2-chlorophenyl)propanoic acid for biological evaluation.

An alternative and often more efficient approach is asymmetric synthesis, which aims to directly produce a single enantiomer. This can be achieved through the use of chiral catalysts or auxiliaries that guide the reaction towards the desired stereochemical outcome. The development of robust and scalable asymmetric synthetic routes for 2-Amino-3-(2-chlorophenyl)propanoic acid would be a significant advancement, enabling the production of enantiomerically pure material for preclinical and clinical studies.

Table 3: Comparison of Chiral Separation and Synthesis Techniques

| Technique | Description | Advantages | Challenges |

|---|---|---|---|

| Chiral HPLC | Separation of enantiomers on a chromatographic column containing a chiral stationary phase. | High resolution and analytical accuracy. | Limited scalability for preparative separations. |

| Enantioselective Liquid-Liquid Extraction | Use of a chiral complexing agent to selectively extract one enantiomer into a liquid phase. | Can be scalable. | Requires development of a specific chiral selector for the target molecule. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or reagents. | High enantiomeric purity, potentially more cost-effective at scale. | Requires development of a specific and efficient catalytic system. |

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Amino-3-(2-chlorophenyl)propanoic acid |

| L-phenylalanine |

| 2-arylpropanoic acids |

| HIV-1 capsid inhibitors |

| Quorum sensing inhibitors |

| Modified histidines |

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 2-amino-3-(2-chlorophenyl)propanoic acid?

Answer:

Synthesis typically involves halogenation of phenylalanine derivatives. A common approach is:

Halogenation: Introduce chlorine at the 2-position of the phenyl ring via electrophilic substitution using Cl₂ or N-chlorosuccinimide under controlled conditions.

Protection/Deprotection: Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino group during synthesis .

Purification: Employ recrystallization or reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the compound.

Characterization:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry (e.g., δ ~3.8 ppm for α-proton in D₂O) .

- Mass Spectrometry (MS): ESI-MS in positive mode (expected [M+H]⁺ at m/z 200.63) .

- Chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers if using racemic mixtures .

Basic: How should 2-amino-3-(2-chlorophenyl)propanoic acid be stored to ensure stability in laboratory settings?

Answer:

- Powder: Store at -20°C in a desiccator to prevent hydrolysis; stability up to 3 years .

- Solutions: Prepare in ultrapure water (20 mg/mL, 100.19 mM) and store at -80°C for ≤1 year. Avoid freeze-thaw cycles .

- Handling: Use inert atmosphere (N₂/Ar) during weighing to minimize oxidation.

Advanced: What experimental strategies can elucidate the metabolic pathways influenced by 2-amino-3-(2-chlorophenyl)propanoic acid?

Answer:

- Isotopic Labeling: Use ¹³C or ¹⁵N-labeled compound to track incorporation into proteins or metabolites via LC-MS/MS .

- Enzyme Assays: Test inhibition/activation of phenylalanine hydroxylase (PAH) or aromatic amino acid decarboxylase (AADC) using spectrophotometric or fluorometric methods .

- Animal Models: Administer 10 mg/kg (IP/IV) in rodents; monitor serum hormone levels (e.g., growth hormone) via ELISA .

Key Parameters:

- Dose-Response: Vary concentrations (1–100 µM) in cell culture (e.g., HEK293) to assess anabolic effects .

- Controls: Include wild-type phenylalanine to compare substrate specificity.

Advanced: How can researchers resolve discrepancies in reported biological effects of 2-amino-3-(2-chlorophenyl)propanoic acid across studies?

Answer:

Common Discrepancies:

Methodological Adjustments:

- Standardized Models: Use consistent stress-task paradigms (e.g., forced swim test) and injury markers (creatine kinase levels) .

- Chirality Control: Specify enantiomer used (e.g., (S)-form in vs. racemic mixtures in ).

- Batch Analysis: Verify purity (>99%) via HPLC to exclude impurities influencing results .

Advanced: What analytical methods are optimal for quantifying 2-amino-3-(2-chlorophenyl)propanoic acid in complex biological matrices?

Answer:

- LC-MS/MS:

- Sample Prep: Deproteinize plasma with acetonitrile (1:4 v/v) and centrifuge at 14,000×g for 10 min .

Validation:

Basic: What are the key physicochemical properties of 2-amino-3-(2-chlorophenyl)propanoic acid relevant to experimental design?

Answer:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀ClNO₂ | |

| Molecular Weight | 199.63 g/mol | |

| CAS Number | 14091-11-3 | |

| logP (Octanol-Water) | ~1.2 (predicted) | Calculated |

| pKa (Carboxylic Acid) | ~2.2 | Estimated |

Stereochemistry:

Advanced: How does the 2-chloro substituent influence the sodium ion affinity of 2-amino-3-(2-chlorophenyl)propanoic acid compared to other halogenated analogs?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.